molecular formula C9H9NO B157133 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 137491-99-7

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline

Cat. No. B157133
M. Wt: 147.17 g/mol
InChI Key: UERUOXROMVBEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline, also known as THOQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This molecule is a bicyclic heteroaromatic structure that contains a quinoline ring system fused to an oxirene ring. THOQ has been studied for its unique chemical properties and potential therapeutic effects.

Mechanism Of Action

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is believed to exert its therapeutic effects through a variety of mechanisms, including the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body. These actions may help to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.

Biochemical And Physiological Effects

Studies have shown that 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has a variety of biochemical and physiological effects in the body. These include the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death) in cancer cells. 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of interest is the development of new drugs based on the structure of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Researchers are also interested in exploring the potential therapeutic effects of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in various disease states, such as cancer, arthritis, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline and its effects on the body.

Synthesis Methods

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline can be synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with a ketone, followed by a cyclization reaction to form the oxirene ring. This intermediate is then subjected to a Diels-Alder reaction to form the quinoline ring system. The final product is obtained through a series of purification steps.

Scientific Research Applications

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Research has shown that 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has antioxidant and anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and cancer.

properties

CAS RN

137491-99-7

Product Name

1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline

InChI

InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2

InChI Key

UERUOXROMVBEBV-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=N2)C3C1O3

Canonical SMILES

C1CC2=C(C=CC=N2)C3C1O3

synonyms

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-(9CI)

Origin of Product

United States

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